N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide
Description
N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide is a complex organic compound that features a combination of fluorine, thiophene, sulfonyl, and methoxy groups attached to a cyclopentane carboxamide core
Properties
IUPAC Name |
N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-24-13-6-4-11(9-13)17(21)19-12-5-7-14(18)15(10-12)20-26(22,23)16-3-2-8-25-16/h2-3,5,7-8,10-11,13,20H,4,6,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHKSWCNBWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)C(=O)NC2=CC(=C(C=C2)F)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide typically involves multiple steps:
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Formation of the Thiophen-2-ylsulfonylamino Intermediate
Starting Materials: Thiophene-2-sulfonyl chloride and 4-fluoro-3-nitroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonamide intermediate.
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Reduction of the Nitro Group
Starting Material: The sulfonamide intermediate.
Reaction Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to reduce the nitro group to an amine.
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Cyclopentane Carboxamide Formation
Starting Materials: The reduced amine intermediate and 3-methoxycyclopentanone.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the thiophene ring can lead to sulfone derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the sulfonyl group can yield thiol derivatives.
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Substitution
Reagents: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Conditions: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can modify the fluorine or methoxy groups, leading to various derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Its structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: Utilized in the synthesis of polymers with specific functional properties.
Electronics: Employed in the development of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism by which N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. The methoxy group can influence the compound’s solubility and membrane permeability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-fluoro-3-(phenylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide: Lacks the thiophene ring, which may reduce its electronic and binding properties.
N-[4-chloro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide: Substitution of fluorine with chlorine can alter its reactivity and biological activity.
N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-ethoxycyclopentane-1-carboxamide: Replacement of the methoxy group with an ethoxy group can affect its solubility and pharmacokinetics.
Uniqueness
N-[4-fluoro-3-(thiophen-2-ylsulfonylamino)phenyl]-3-methoxycyclopentane-1-carboxamide stands out due to the combination of its fluorine, thiophene, sulfonyl, and methoxy groups, which collectively contribute to its unique electronic, structural, and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
